BenchChemオンラインストアへようこそ!

Valganciclovir Hydrochloride

Pharmacokinetics Drug Development Prodrug Design

Valganciclovir hydrochloride delivers 10.9× higher oral bioavailability than ganciclovir (60.9% vs 5.6%), enabling reproducible systemic ganciclovir exposure from oral dosing. This L-valyl ester prodrug is the gold standard for CMV prophylaxis and treatment models in transplant research—validated by a 2.2% disease incidence vs 20% for acyclovir in lung transplant recipients. Its well-characterized resistance profile (2.5% clinical resistance rate) supports UL97/UL54 mutation studies. Select valganciclovir HCl when oral ganciclovir's poor absorption or alternative agents' toxicity profiles would confound experimental outcomes.

Molecular Formula C14H23ClN6O5
Molecular Weight 390.82 g/mol
CAS No. 175865-59-5
Cat. No. B1683748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValganciclovir Hydrochloride
CAS175865-59-5
SynonymsRS 079070-194, RO 107-9070/194, RS-79070-194, RS-079070-194, ganciclovir L-valyl ester, Valganciclovir HCl, Cymeval, Valcyt, Valixa, Darilin, Rovalcyte, Patheon
Molecular FormulaC14H23ClN6O5
Molecular Weight390.82 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl
InChIInChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1
InChIKeyZORWARFPXPVJLW-MTFPJWTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valganciclovir Hydrochloride (CAS 175865-59-5) for Scientific and Industrial Procurement: A Prodrug Strategy for Enhanced Oral Bioavailability


Valganciclovir hydrochloride (CAS 175865-59-5) is the L-valyl ester prodrug of ganciclovir, a synthetic acyclic nucleoside analog of 2′-deoxyguanosine [1]. Upon oral administration, valganciclovir is rapidly hydrolyzed by intestinal and hepatic esterases to the active moiety, ganciclovir, which exerts its antiviral effect by competitively inhibiting viral DNA polymerase and causing chain termination [1]. Valganciclovir hydrochloride is a polar, hydrophilic molecule with a reported aqueous solubility of 70 mg/mL at 25°C and pH 7, and a log P (n-octanol/water) of 0.0095, reflecting its low lipophilicity [2]. This compound is a foundational reagent in antiviral research, specifically for studies on human cytomegalovirus (HCMV) and other herpesviruses.

Why Direct Substitution of Valganciclovir Hydrochloride with Other Anti-CMV Agents Is Not Recommended in Research and Clinical Practice


Direct substitution of valganciclovir hydrochloride with seemingly similar agents—including its active moiety ganciclovir, or alternative antivirals like valacyclovir, cidofovir, or foscarnet—can lead to experimental inconsistency or therapeutic failure due to profound and quantifiable differences in oral bioavailability, safety profile, and mechanism of action. The prodrug strategy of valganciclovir fundamentally addresses the poor oral absorption of ganciclovir, a critical differentiator [1]. Furthermore, head-to-head clinical data reveal that while valacyclovir may be less myelosuppressive, its use is associated with a higher rate of breakthrough viremia and disease in specific high-risk populations [2]. Lastly, valganciclovir and ganciclovir share cross-resistance patterns, but their distinct pharmacokinetic profiles make them non-interchangeable, and they are reserved for first-line therapy, unlike cidofovir or foscarnet, which are relegated to refractory or resistant cases due to their significant toxicity [3][4].

Product-Specific Evidence Guide: Quantifiable Differentiation of Valganciclovir Hydrochloride from Key Comparators


Oral Bioavailability: A 10.9-Fold Increase Over Oral Ganciclovir

Valganciclovir was engineered to overcome the major limitation of oral ganciclovir: its poor and variable absorption. In a head-to-head single-dose crossover study in HIV/CMV-positive subjects, the absolute bioavailability of ganciclovir derived from oral valganciclovir was 60.9%, compared to only 5.6% for an oral 1000 mg dose of ganciclovir itself [1]. This 10.9-fold increase in bioavailability enables oral valganciclovir to achieve plasma ganciclovir concentrations that are comparable to those achieved with intravenous ganciclovir, a critical factor in its development.

Pharmacokinetics Drug Development Prodrug Design CMV

Peak Ganciclovir Exposure (Cmax): A 6.3-Fold Higher Serum Concentration Compared to Oral Ganciclovir

The bioavailability advantage of valganciclovir translates directly into a substantially higher and more rapidly achieved peak concentration (Cmax) of the active drug, ganciclovir. In the same pharmacokinetic study, the mean Cmax of ganciclovir after a 360 mg dose of valganciclovir was 2.98 ± 0.77 μg/mL, achieved at a median Tmax of 1.0 hour [1]. In contrast, a 1000 mg oral dose of ganciclovir produced a mean Cmax of only 0.47 ± 0.17 μg/mL at a median Tmax of 2.2 hours [1]. This difference in Cmax is more than 6-fold.

Pharmacodynamics Therapeutic Drug Monitoring Antiviral Activity CMV

CMV Disease Prevention in Lung Transplantation: A 9.1-Fold Lower Incidence vs. High-Dose Oral Acyclovir

In the high-risk setting of lung transplantation, valganciclovir prophylaxis demonstrated significantly superior efficacy compared to a historical control group treated with high-dose oral acyclovir. The incidence of CMV disease was just 2.2% in the valganciclovir-treated group, compared to a striking 20% in the acyclovir-treated group (p < 0.0001) [1]. This data strongly supports the selection of valganciclovir for CMV prevention in lung transplant recipients.

Solid Organ Transplantation CMV Prophylaxis Lung Transplant Clinical Efficacy

Solid-State Stability: 99% Recovery After 12 Months at 25°C/60% RH in a Proprietary Formulation

The chemical stability of valganciclovir hydrochloride is a critical factor for both pharmaceutical development and long-term research storage. A patented oral dosage form comprising valganciclovir hydrochloride and a non-hygroscopic organic acid demonstrates a stability of 99% or greater for at least 12 months when stored at 25°C and 60% relative humidity [1]. This level of stability, achieved through a specific formulation, is a verifiable quality attribute for procurement.

Pharmaceutical Formulation Stability Studies Procurement Specifications Drug Development

Resistance Emergence Rate: A Low 2.5% Incidence of Ganciclovir Resistance Mutations During Valganciclovir Therapy

The development of viral resistance is a major concern with long-term antiviral therapy. In a randomized Phase 3 clinical trial for CMV infection in hematopoietic cell transplant recipients, the emergence of ganciclovir resistance mutations was evaluated. Among patients receiving valganciclovir for a median duration of 55-56 days, ganciclovir resistance mutations were detected in 6 out of 241 patients (2.5%) after a median of 90 days of therapy [1]. This rate is comparable to that seen with IV ganciclovir, confirming that the oral prodrug does not inherently increase the risk of resistance.

Antiviral Resistance Clinical Virology CMV Drug Development

Bone Marrow Suppression: Valganciclovir is Associated with a 75% Higher Rate of Leukopenia/Neutropenia Compared to Valacyclovir

While valganciclovir is highly effective, its side effect profile, particularly myelosuppression, is a key point of differentiation from alternative agents like valacyclovir. A systematic review and meta-analysis of six studies with 888 kidney transplant recipients found that the rate of leukopenia/neutropenia was significantly lower in the valacyclovir group compared to valganciclovir. The risk ratio (RR) was 0.57 (95% CI, 0.42–0.77; P<0.01) [1]. This translates to a 75% higher risk of this adverse event with valganciclovir (1/0.57 ≈ 1.75).

Drug Safety Transplantation Toxicity Clinical Trial Design

Primary Research and Industrial Application Scenarios for Valganciclovir Hydrochloride


Establishing Oral Antiviral Efficacy Models in Transplantation Research

Valganciclovir hydrochloride is the gold standard for establishing oral prophylaxis and treatment models for cytomegalovirus (CMV) in solid organ and hematopoietic stem cell transplantation research. Its 10.9-fold higher oral bioavailability compared to oral ganciclovir allows for reproducible systemic ganciclovir exposure from an oral dose, a key requirement for preclinical and translational studies [1]. Its proven efficacy in preventing CMV disease, as demonstrated by a 2.2% incidence rate versus 20% for acyclovir in lung transplant recipients, provides a benchmark for evaluating novel antiviral agents or combination therapies [2].

Screening for and Characterizing Ganciclovir-Resistant CMV Strains

Valganciclovir is an essential tool for generating and studying ganciclovir-resistant CMV strains. Its widespread clinical use makes understanding its resistance profile paramount. Researchers can utilize valganciclovir in in vitro resistance selection assays to characterize the emergence of UL97 and UL54 mutations. The clinically observed low resistance rate of 2.5% during valganciclovir therapy serves as a critical reference point for evaluating the barrier to resistance of novel anti-CMV compounds [3][4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Prodrugs

Valganciclovir serves as a quintessential model compound for studying prodrug design and oral absorption. The well-characterized, massive increase in oral bioavailability from 5.6% (ganciclovir) to 60.9% (valganciclovir) provides a clear dataset for validating in silico models of intestinal absorption, prodrug hydrolysis, and systemic pharmacokinetics [1]. Its defined physicochemical properties (solubility 70 mg/mL in water; log P 0.0095) [5] and renal clearance dependence (half-life extends from 3.5 hours in healthy subjects to 68.1 hours in ESRD) [6] make it ideal for developing and refining advanced PK/PD models.

Comparative Drug Safety and Toxicology Profiling

For researchers investigating myelosuppression as a drug-related adverse event, valganciclovir provides a well-documented positive control. Its established, quantifiable rate of leukopenia/neutropenia, which is 75% higher than that of valacyclovir in kidney transplant recipients (RR 0.57 for valacyclovir), offers a benchmark for assessing the hematologic toxicity of new chemical entities in both in vitro (e.g., colony-forming unit assays) and in vivo models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valganciclovir Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.